molecular formula C17H16N2O2 B5737581 (2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide CAS No. 6164-25-6

(2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide

Cat. No.: B5737581
CAS No.: 6164-25-6
M. Wt: 280.32 g/mol
InChI Key: LJXJWIKTWHHCKR-VAWYXSNFSA-N
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Description

(2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide typically involves the condensation of 2-acetylaminobenzaldehyde with cinnamamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Condensation Reaction: 2-acetylaminobenzaldehyde + cinnamamide → this compound

    Reaction Conditions: Base (e.g., NaOH or K2CO3), heat

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Substituted amides or thiol derivatives

Scientific Research Applications

(2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: These compounds share a similar phenylprop-2-enamide structure and are known for their biological activities.

    Piperidine Derivatives: These compounds contain a piperidine ring and exhibit a wide range of pharmacological properties.

    2-Aminopyrimidine Derivatives: These compounds are structurally related and have been studied for their antitrypanosomal and other biological activities.

Uniqueness

(2E)-N-[2-(acetylamino)phenyl]-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

(E)-N-(2-acetamidophenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-13(20)18-15-9-5-6-10-16(15)19-17(21)12-11-14-7-3-2-4-8-14/h2-12H,1H3,(H,18,20)(H,19,21)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXJWIKTWHHCKR-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358045
Record name STK203797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6164-25-6
Record name STK203797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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